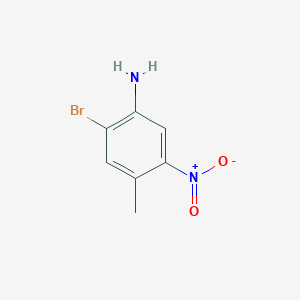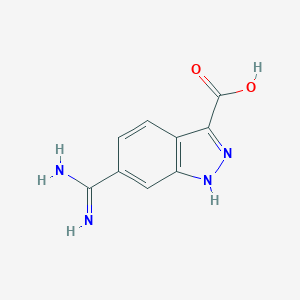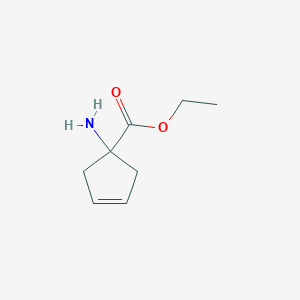
6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a new class of drugs that have shown promising results in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate the immune system. By inhibiting JAK enzymes, 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile can reduce the production of cytokines, which are proteins that play a key role in the inflammatory response. This leads to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile has been shown to have several biochemical and physiological effects. It can reduce the production of cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). It can also reduce the activation of T cells and B cells, which are involved in the immune response. In addition, 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile has been shown to reduce the production of antibodies, which are involved in the autoimmune response.
実験室実験の利点と制限
One of the advantages of 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile is that it is a highly selective JAK inhibitor, which means that it targets only specific JAK enzymes and does not affect other signaling pathways. This makes it a promising candidate for the treatment of autoimmune diseases, as it can reduce inflammation without affecting other physiological processes. However, one of the limitations of 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile is that it can have adverse effects on the immune system, such as increased susceptibility to infections. Therefore, it is important to carefully monitor patients who are taking 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile.
将来の方向性
There are several future directions for the research on 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile. One direction is to study its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to study its long-term effects on the immune system and its potential to cause adverse effects. In addition, there is a need to develop more selective JAK inhibitors that can target specific JAK enzymes and have fewer adverse effects on the immune system. Finally, there is a need to develop more effective drug delivery systems for JAK inhibitors, such as nanoparticles, that can improve their efficacy and reduce their toxicity.
合成法
The synthesis of 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile involves several steps. The first step is the preparation of 4-chlorobenzaldehyde, which is reacted with methylamine to form 4-chloro-N-methylbenzamide. This compound is then reacted with ethyl cyanoacetate to form 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carboxylic acid ethyl ester. Finally, the ester group is hydrolyzed to form 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile.
科学的研究の応用
6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, 6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile has also been studied for its potential use in the treatment of other diseases, such as multiple sclerosis and lupus.
特性
IUPAC Name |
6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-8-6-12(16-13(17)11(8)7-15)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPLXCVOLQXNHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407590 |
Source


|
| Record name | AC1NN2RN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
CAS RN |
134600-02-5 |
Source


|
| Record name | AC1NN2RN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-CHLOROPHENYL)-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(Diphenylboryl)oxy]-2-oxoethylamine](/img/structure/B174338.png)



